7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde typically involves the reaction of 7-methylquinoline with piperidine and subsequent formylation at the 3-position. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a formylating agent like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the piperidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 7-Methyl-2-piperidin-1-ylquinoline-3-carboxylic acid.
Reduction: 7-Methyl-2-piperidin-1-ylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde is used extensively in proteomics research . It serves as a building block for the synthesis of more complex molecules that can be used as probes or inhibitors in biological studies. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The piperidine group enhances its binding affinity to certain proteins, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methylquinoline
- 2-Piperidinylquinoline
- 3-Formylquinoline
Uniqueness
7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde is unique due to the presence of both the piperidine and quinoline moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and specific biological interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
7-methyl-2-piperidin-1-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-5-6-13-10-14(11-19)16(17-15(13)9-12)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKZXHZCZJFDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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